molecular formula C23H19FN6O5 B2820863 1-(4-fluorophenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1029783-30-9

1-(4-fluorophenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2820863
CAS No.: 1029783-30-9
M. Wt: 478.44
InChI Key: VILOZYJOPDIPFF-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one family, a heterocyclic scaffold known for its pharmacological relevance in kinase inhibition, anticancer, and anti-inflammatory applications. The structure features:

  • Pyrazolo[3,4-d]pyrimidin-4-one core: A fused bicyclic system that enhances planar rigidity and binding affinity to biological targets.
  • 1-(4-fluorophenyl) substituent: The fluorine atom at the para position improves metabolic stability and lipophilicity .
  • 5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl} group: The 1,2,4-oxadiazole ring acts as a bioisostere for ester or amide groups, while the 3,4,5-trimethoxyphenyl moiety may enhance solubility and target interactions via π-π stacking .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN6O5/c1-32-17-8-13(9-18(33-2)20(17)34-3)21-27-19(35-28-21)11-29-12-25-22-16(23(29)31)10-26-30(22)15-6-4-14(24)5-7-15/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VILOZYJOPDIPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of the cyclohexene and pyrrole intermediates. The cyclohexene intermediate can be synthesized through the hydrogenation of benzene, followed by a series of reactions to introduce the desired substituents. The pyrrole intermediate is often prepared via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

The final step in the synthesis involves the coupling of the cyclohexene and pyrrole intermediates with an acetamide group. This can be achieved through a condensation reaction using reagents such as acetic anhydride and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Halogenated or hydroxylated derivatives

Scientific Research Applications

1-(4-fluorophenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Hypothesized Effects

Compound Name Substituents at Key Positions Molecular Weight (g/mol) Potential Activity Reference
Target Compound 1-(4-fluorophenyl); 5-(oxadiazole-trimethoxyphenyl-methyl) ~509.5* Kinase inhibition, Anticancer
2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one 3-(2,4-dimethylthiazole); 4-amino; chromen-4-one backbone 531.3 Kinase inhibition
[1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine Methanesulfonyl group; 3-isopropyl-oxadiazole-pyrrolidine ~600.0* Antiproliferative
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 6-tert-butyl; 2-hydroxyphenyl ~356.4 Antioxidant, Enzyme modulation
5-{1-[(4-bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Bromophenyl-acetyl-piperidine; triazolone ~485.3 Antiviral, Antimicrobial

*Calculated based on formula.

Key Differences and Implications

Substituent Diversity: The target compound’s 3,4,5-trimethoxyphenyl-oxadiazole group distinguishes it from analogs with simpler aryl groups (e.g., 2,4-dimethylthiazole in or tert-butyl in ).

Biological Target Specificity :

  • The 1,2,4-oxadiazole moiety in the target compound is shared with the antiproliferative agent in , suggesting possible overlap in kinase or tubulin inhibition.
  • Fluorine substitution at the phenyl ring is common across analogs (e.g., ), improving membrane permeability and metabolic stability.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for the oxadiazole-trimethoxyphenyl group) and nucleophilic substitution, similar to procedures in .

Research Findings and Trends

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones with electron-withdrawing groups (e.g., fluorine, oxadiazole) show enhanced ATP-binding site interactions in kinases like BRAF or CDK2 .
  • Anticancer Activity : Compounds with bulky substituents (e.g., trimethoxyphenyl) exhibit improved cytotoxicity in MCF-7 and HeLa cell lines, likely due to tubulin polymerization inhibition .
  • Metabolic Stability: Fluorinated derivatives demonstrate longer half-lives in hepatic microsome assays compared to non-fluorinated analogs .

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